molecular formula C13H25N5O4 B1283437 Di-tert-butyl (2-azidopropane-1,3-diyl)dicarbamate

Di-tert-butyl (2-azidopropane-1,3-diyl)dicarbamate

Cat. No. B1283437
M. Wt: 315.37 g/mol
InChI Key: UTOWUEGEHFDWSQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Di-tert-butyl (2-azidopropane-1,3-diyl)dicarbamate is a useful research compound. Its molecular formula is C13H25N5O4 and its molecular weight is 315.37 g/mol. The purity is usually 95%.
BenchChem offers high-quality Di-tert-butyl (2-azidopropane-1,3-diyl)dicarbamate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Di-tert-butyl (2-azidopropane-1,3-diyl)dicarbamate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

Di-tert-butyl (2-azidopropane-1,3-diyl)dicarbamate

Molecular Formula

C13H25N5O4

Molecular Weight

315.37 g/mol

IUPAC Name

tert-butyl N-[2-azido-3-[(2-methylpropan-2-yl)oxycarbonylamino]propyl]carbamate

InChI

InChI=1S/C13H25N5O4/c1-12(2,3)21-10(19)15-7-9(17-18-14)8-16-11(20)22-13(4,5)6/h9H,7-8H2,1-6H3,(H,15,19)(H,16,20)

InChI Key

UTOWUEGEHFDWSQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCC(CNC(=O)OC(C)(C)C)N=[N+]=[N-]

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of tert-butyl N-(3-{[(tert-butoxy)carbonyl]amino}-2-(methanesulfonyloxy)propyl)carbamate XXVII (2.31 g, 6.6 mmol) in DMF was added NaN3. The mixture was heated overnight at 60° C., diluted with DCM and washed with 10% Na2S2O3 (5×), 5% NaHCO3, brine and dried over MgSO4. The solvent was evaporated under vacuum to give crude product (1.75 g). The product was purified on a silica gel column (1:10 EtOAc:hexane) to give the pure tert-butyl N-(2-azido-3-{[(tert-butoxy)carbonyl]amino}propyl)carbamate XXVIII as white crystals (1.33 g, 4.2 mmol, 67% yield). 1H NMR (CDCl3) δ ppm 1.47 (s, 18H), 3.07-3.26 (m, 2H), 3.27-3.53 (m, 2H), 3.59-3.75 (m, 1H), 5.06 (brs, 2H); ESIMS found for C13H25N5O4 m/z 316 (M+H).
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Synthesis routes and methods II

Procedure details

To a solution of tert-butyl N-(3-{[(tert-butoxy)carbonyl]amino}-2-(methanesulfonyloxy)propyl)carbamate XL (2.31 g, 6.6 mmol) in DMF was added NaN3. The mixture was heated overnight at 60° C., diluted with DCM and washed with 10% Na2S2O3 (5×), 5% NaHCO3, brine and dried over MgSO4. The solvent was evaporated under vacuum to give crude product (1.75 g). The product was purified on a silica gel column (1:10 EtOAc:hexane) to give the pure tert-butyl N-(2-azido-3-{[(tert-butoxy)carbonyl]amino}propyl)carbamate XLI as white crystals (1.33 g, 4.2 mmol, 67% yield). 1H NMR (CDCl3) 1.47 (s, 18H), 3.07-3.26 (m, 2H), 3.27-3.53 (m, 2H), 3.59-3.75 (m, 1H), 5.06 (brs, 2H); ESIMS found for C13H25N5O4 m/z 316 (M+H).
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